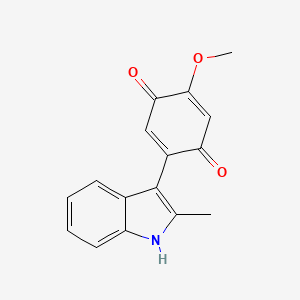
2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale synthesis using similar methods but with enhanced reaction conditions and purification techniques to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can improve efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cell signaling and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors, influencing cell signaling pathways and exerting its biological effects . The exact molecular targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Methoxy-2-methylindole: Used in various chemical reactions and as a precursor for other compounds.
Uniqueness
2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione is unique due to its specific structure, which combines the indole ring with a methoxy and methyl group, enhancing its biological activity and making it a valuable compound for research and industrial applications.
Activité Biologique
2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione (CAS No. 647862-37-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological activity, focusing on its antiproliferative effects and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is C16H13NO3, with a molecular weight of 269.28 g/mol. The compound features a cyclohexadiene core with methoxy and indole substituents, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H13NO3 |
| Molecular Weight | 269.28 g/mol |
| CAS Number | 647862-37-1 |
Antiproliferative Effects
Research has demonstrated that derivatives of cyclohexa-2,5-diene-1,4-dione exhibit significant cytotoxicity against various human tumor cell lines. A study highlighted that compounds structurally related to this compound showed promising antiproliferative effects against melanoma and other cancer cell lines. Specifically, the compound induced apoptosis in the M14 melanoma cell line through caspase activation and poly(ADP-ribose) polymerase (PARP) cleavage .
The mechanisms by which this compound exerts its biological effects include:
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Antiproliferative Agents : A study published in Bioorganic & Medicinal Chemistry assessed a series of cyclohexadiene derivatives for their cytotoxicity against various cancer cell lines. It was found that modifications to the alkyl chain significantly enhanced bioactivity .
- Mechanistic Insights : Research indicated that compounds with similar structures induced apoptosis through ROS-mediated pathways and were effective at low concentrations (300 nM), highlighting their potential as antiangiogenic agents .
Propriétés
Numéro CAS |
647862-37-1 |
|---|---|
Formule moléculaire |
C16H13NO3 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H13NO3/c1-9-16(10-5-3-4-6-12(10)17-9)11-7-14(19)15(20-2)8-13(11)18/h3-8,17H,1-2H3 |
Clé InChI |
NFDSSFGEYMMZPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C3=CC(=O)C(=CC3=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















